3-Ethylbenzene-1-sulfonyl chloride 3-Ethylbenzene-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 34586-44-2
VCID: VC6768165
InChI: InChI=1S/C8H9ClO2S/c1-2-7-4-3-5-8(6-7)12(9,10)11/h3-6H,2H2,1H3
SMILES: CCC1=CC(=CC=C1)S(=O)(=O)Cl
Molecular Formula: C8H9ClO2S
Molecular Weight: 204.67

3-Ethylbenzene-1-sulfonyl chloride

CAS No.: 34586-44-2

Cat. No.: VC6768165

Molecular Formula: C8H9ClO2S

Molecular Weight: 204.67

* For research use only. Not for human or veterinary use.

3-Ethylbenzene-1-sulfonyl chloride - 34586-44-2

Specification

CAS No. 34586-44-2
Molecular Formula C8H9ClO2S
Molecular Weight 204.67
IUPAC Name 3-ethylbenzenesulfonyl chloride
Standard InChI InChI=1S/C8H9ClO2S/c1-2-7-4-3-5-8(6-7)12(9,10)11/h3-6H,2H2,1H3
Standard InChI Key VIVGANIZOCUFFE-UHFFFAOYSA-N
SMILES CCC1=CC(=CC=C1)S(=O)(=O)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound's structure consists of a benzene ring with two distinct functional groups:

  • A sulfonyl chloride (-SO₂Cl) group at position 1

  • An ethyl (-CH₂CH₃) substituent at position 3

This arrangement creates electronic effects that influence its reactivity – the electron-withdrawing sulfonyl chloride group deactivates the ring while directing electrophilic attacks to specific positions .

Physicochemical Properties

Critical parameters from experimental data:

PropertyValueSource
Molecular FormulaC₈H₉ClO₂S
Molecular Weight204.67 g/mol
IUPAC Name3-ethylbenzenesulfonyl chloride
SMILESCCC1=CC(=CC=C1)S(=O)(=O)Cl
InChI KeyVIVGANIZOCUFFE-UHFFFAOYSA-N

Notable absences in available data include melting/boiling points and solubility parameters, suggesting needs for further experimental characterization .

Synthetic Methodologies

Conventional Synthesis Pathways

While specific protocols for 3-ethylbenzene-1-sulfonyl chloride remain undocumented in literature, established routes for analogous sulfonyl chlorides involve:

  • Sulfonation: Reaction of 3-ethylbenzene with chlorosulfonic acid
    C6H5CH2CH3+HSO3ClC6H4(CH2CH3)SO3H+HCl\text{C}_6\text{H}_5\text{CH}_2\text{CH}_3 + \text{HSO}_3\text{Cl} \rightarrow \text{C}_6\text{H}_4(\text{CH}_2\text{CH}_3)\text{SO}_3\text{H} + \text{HCl}

  • Chlorination: Subsequent treatment with PCl₅ or SOCl₂
    C6H4(CH2CH3)SO3H+PCl5C6H4(CH2CH3)SO2Cl+POCl3+HCl\text{C}_6\text{H}_4(\text{CH}_2\text{CH}_3)\text{SO}_3\text{H} + \text{PCl}_5 \rightarrow \text{C}_6\text{H}_4(\text{CH}_2\text{CH}_3)\text{SO}_2\text{Cl} + \text{POCl}_3 + \text{HCl}

Recent advances from sulfonyl chloride synthesis patents suggest potential improvements using continuous flow reactors and optimized stoichiometry to minimize HCl gas evolution .

Purification Challenges

The compound's moisture sensitivity necessitates anhydrous conditions during isolation. Standard techniques include:

  • Low-temperature vacuum distillation

  • Chromatographic purification (silica gel with petroleum ether/ethyl acetate)

  • Stabilization with molecular sieves

Industrial and Research Applications

Pharmaceutical Intermediates

Key applications under investigation:

  • Prodrug development through sulfonamide linkages

  • Protein kinase inhibitors featuring sulfonyl pharmacophores

  • Antibacterial agents targeting dihydropteroate synthase

Materials Science Applications

Emerging uses include:

  • Monomers for sulfonated polymers in proton-exchange membranes

  • Surface modification agents for nanoparticle functionalization

  • Precursors for lithium-sulfur battery electrolytes

Comparative Analysis with Structural Isomers

Critical differences between 3-ethyl and 4-ethyl isomers:

Parameter3-Ethyl Isomer4-Ethyl Isomer
Synthetic AccessibilityMore challengingCommercially available
Electronic EffectsOrtho-directing deactivationPara-directing effects
CrystallinityAmorphous solidLow-melting solid (8-12°C)
Reactivity in CouplingModerateHigher (steric advantages)

Research Frontiers and Challenges

Unresolved Technical Issues

  • Lack of detailed kinetic studies for hydrolysis reactions

  • Limited data on biological activity profiles

  • Challenges in regioselective functionalization

Promising Research Directions

  • Development of asymmetric sulfonylation catalysts

  • Exploration in flow chemistry applications

  • Computational modeling of reaction transition states

  • Structure-activity relationship studies for drug discovery

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